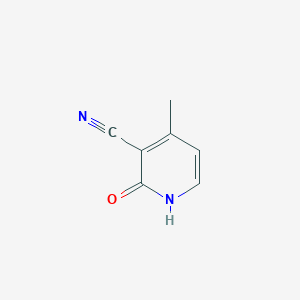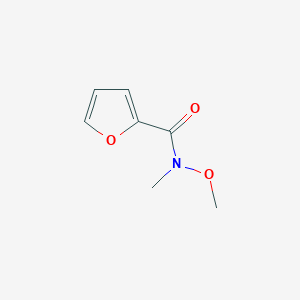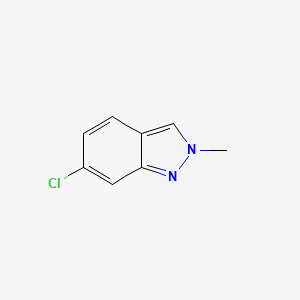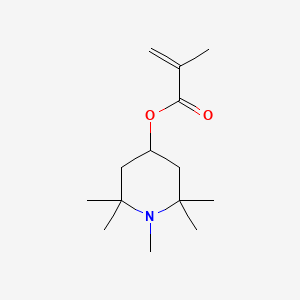![molecular formula C7H5ClN2O B1589704 4-クロロ-1H-ピロロ[2,3-b]ピリジン-2(3H)-オン CAS No. 346599-62-0](/img/structure/B1589704.png)
4-クロロ-1H-ピロロ[2,3-b]ピリジン-2(3H)-オン
概要
説明
“4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a chemical compound with the molecular formula C7H5ClN2 . It is also known as 4-Chloro-7-azaindole . It is a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of “4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” has been analyzed using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .
Physical And Chemical Properties Analysis
“4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a solid at 20℃ . The molecular weight of the compound is 152.58 .
科学的研究の応用
電荷密度解析
4-クロロ-1H-ピロロ[2,3-b]ピリジン-2(3H)-オン: は、実験的な電荷密度解析を通じてその電子構造が研究されてきました。低温での高分解能X線回折データを使用して、Hansen-Coppens形式に基づく多重極モデルが精密化されました。 この解析は、分子内の結合の共有結合性と分子間水素結合の強度についての洞察を提供します .
がん治療
この化合物の誘導体は、さまざまなタイプのがんにおいて重要な役割を果たす線維芽細胞成長因子受容体(FGFR)の強力な阻害剤として評価されています。 このコア構造を持つ化合物は、FGFR1、FGFR2、およびFGFR3に対して阻害活性を示しており、がん治療のための有望な候補となっています .
創薬
4-クロロ-1H-ピロロ[2,3-b]ピリジン-2(3H)-オン スキャフォールドは、構造に基づく創薬に使用されています。 これは、がん治療に使用されるATR阻害剤など、疾患経路に関与する特定のタンパク質を標的とする新規の強力かつ選択的な阻害剤の開発におけるヒンジバインダーとして役立ちます .
動力学的安定性評価
この化合物の大きなHOMO-LUMOエネルギーギャップは、高い動力学的安定性を示しており、これは創薬において望ましい特性です。 高いエネルギーギャップは、化合物が反応性が低く、より安定していることを示唆しており、さらなる医薬品開発に適した候補となっています .
分子間相互作用研究
電荷密度研究から得られたトポロジーパラメーターは、水素結合などの分子間相互作用の性質を明らかにすることができます。 これらの相互作用を理解することは、複雑な生物学的システムにおける化合物の挙動を予測し、所望の特性を持つ分子を設計するために不可欠です .
電子構造計算
4-クロロ-1H-ピロロ[2,3-b]ピリジン-2(3H)-オンの電子構造を理解するために、密度汎関数理論(DFT)計算が行われました。 これらの計算研究は実験結果を補完し、分子の反応性と特性を予測するために不可欠です .
Safety and Hazards
作用機序
Target of Action
The primary target of the compound 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) family, which consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one interacts with its targets, the FGFRs, by inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The compound 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . The compound’s interaction with FGFRs results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound is known to be a solid at room temperature and is recommended to be stored in a cool and dark place, under inert gas . These factors may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is the inhibition of cell proliferation and induction of apoptosis in cancer cells . In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The action of 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one can be influenced by environmental factors. For instance, the compound is air sensitive and its storage conditions can affect its stability and efficacy . Furthermore, the compound’s interaction with its environment, such as the presence of other molecules or changes in temperature, could potentially influence its action.
生化学分析
Biochemical Properties
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The nature of these interactions involves the binding of 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one to the ATP-binding site of the FGFRs, leading to the inhibition of their kinase activity.
Cellular Effects
The effects of 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one on various types of cells and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . In particular, 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one affects cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation. Additionally, it influences gene expression by modulating the activity of transcription factors involved in these pathways.
Molecular Mechanism
At the molecular level, 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the FGFRs, preventing the phosphorylation of tyrosine residues in the cytoplasmic tail of the receptors . This inhibition blocks the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Furthermore, 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one may also affect other kinases and signaling molecules, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one can lead to sustained inhibition of cell proliferation and induction of apoptosis . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is involved in various metabolic pathways, primarily through its interaction with FGFRs. The compound affects metabolic flux by modulating the activity of enzymes and cofactors involved in these pathways . For instance, the inhibition of FGFRs can lead to changes in the levels of metabolites associated with glycolysis and oxidative phosphorylation. Additionally, 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one may influence the expression of genes encoding metabolic enzymes, further affecting cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins.
Subcellular Localization
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is primarily localized in the cytoplasm and nucleus of cells. The compound’s activity and function are influenced by its subcellular localization, as it needs to interact with FGFRs and other biomolecules to exert its effects . Targeting signals and post-translational modifications may direct 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one to specific compartments or organelles, further modulating its biochemical properties and cellular effects.
特性
IUPAC Name |
4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJHLWISGAWFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458272 | |
| Record name | 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346599-62-0 | |
| Record name | 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)
